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Compound of Interest

Compound Name: Linoleyl laurate

Cat. No.: B15551482

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for linoleyl
laurate (CAS 914926-18-4), a wax ester of significant interest in various scientific and industrial
applications. Due to a scarcity of publicly available experimental data for linoleyl laurate, this
document presents a combination of predicted spectroscopic data and experimental data from
closely related long-chain esters to provide a representative analytical profile. This guide is
intended to serve as a valuable resource for researchers in drug development and other
scientific fields requiring the characterization of this molecule.

Predicted Spectroscopic Data for Linoleyl Laurate

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for linoleyl laurate. It is crucial to note that this data is generated from
computational models and should be confirmed by experimental analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data

Predicted *H and 3C NMR data provides insights into the molecular structure of linoleyl
laurate. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 1: Predicted *H NMR Chemical Shifts for Linoleyl Laurate
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Chemical Shift (ppm) Multiplicity Assighment
5.28-5.42 m -CH=CH- (Olefinic protons)
-CH2-0O-C(=0)- (Ester
4.06 t
methylene protons)
=CH-CH2-CH= (Bis-allylic
2.77 t
methylene protons)
-C(=0)-CHz- (Methylene
2.29 t (=0) ( Y
protons alpha to carbonyl)
-CH2-CH=CH- (Allylic
2.04 q
methylene protons)
1.62 p -CH2-CH2-0-C(=0)-
-(CH2)n- (Aliphatic methylene
1.25-1.38 m (CHa)n- (Allp Y
protons)
0.88 - 0.92 m -CHs (Terminal methyl protons)

Predicted using online NMR

prediction tools.

Table 2: Predicted 13C NMR Chemical Shifts for Linoleyl Laurate
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Chemical Shift (ppm) Assignment

173.9 -C=0 (Carbonyl carbon)

130.2,128.0 -CH=CH- (Olefinic carbons)

64.4 -CH2-0O-C(=0)- (Ester methylene carbon)

344 -C(=0)-CH2- (Methylene carbon alpha to
carbonyl)

31.5-22.7 -(CH2)n- (Aliphatic methylene carbons)

25.6 =CH-CH2-CH= (Bis-allylic methylene carbon)

14.1 -CHs (Terminal methyl carbons)

Predicted using online NMR prediction tools. A
listing on SpectraBase suggests the availability
of experimental data, but it is not publicly

accessible[1].

Predicted Mass Spectrometry (MS) Data

Mass spectrometry data is critical for determining the molecular weight and fragmentation
pattern of a molecule. The following table details the predicted mass-to-charge ratios (m/z) for
various adducts of linoleyl laurate.

Table 3: Predicted Mass-to-Charge (m/z) Ratios for Linoleyl Laurate Adducts

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://spectrabase.com/spectrum/8H0U7hofdw7
https://www.benchchem.com/product/b15551482?utm_src=pdf-body
https://www.benchchem.com/product/b15551482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Adduct Predicted m/z
[M+H]* 449.43532
[M+Na]* 471.41726
[M-H]- 447.42076
+ 4 .
[M+NHa]* 466.46186
[M+K]* 487.39120
+H-H2 .
[M+H-H20]+ 431.42530
[M]* 448.42749

Data sourced from PubChem[2].

Experimental Spectroscopic Data for Related
Compounds

To supplement the predicted data, this section provides experimental spectroscopic information
for compounds with similar long-chain ester structures.

Experimental Mass Spectrometry (MS) of Lauryl Laurate

Lauryl laurate (C24Has02) is a saturated wax ester. Its fragmentation pattern can offer insights
into the behavior of similar molecules during mass spectrometric analysis.

Table 4: Experimental GC-MS Fragmentation of Lauryl Laurate

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://spectrabase.com/spectrum/4C3fHZGJN9l
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory
Check Availability & Pricing

miz Relative Intensity (%)
201 99.99
43 78.90
57 69.94
55 47.32
41 43.88

Data sourced from PubChem, MassBank of
North America (MoNA)[3].

Experimental Infrared (IR) Spectroscopy of Lauryl

Laurate

Infrared spectroscopy is used to identify functional groups within a molecule. The IR spectrum

of lauryl laurate is representative of a typical long-chain fatty acid ester.

Table 5: Characteristic Infrared (IR) Absorption Bands for Lauryl Laurate

Wavenumber (cm~?)

Functional Group Assignment

~1740 C=0 stretch (Ester)
~2920, ~2850 C-H stretch (Aliphatic)
~1465 C-H bend (Aliphatic)
~1170 C-O stretch (Ester)

General characteristics of long-chain esters.

Experimental spectrum for Lauryl Laurate is

available in the PubChem database[3].

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of long-

chain esters like linoleyl laurate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a
deuterated solvent (e.g., CDCIs).

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Parameters:

o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 16-64.

o Relaxation delay: 1-5 seconds.
e 13C NMR Parameters:

o Pulse sequence: Proton-decoupled single-pulse experiment.

o Number of scans: 1024 or more, depending on sample concentration.

o Relaxation delay: 2-10 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)

» Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., hexane or ethyl
acetate) to a concentration of approximately 1 mg/mL.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer.
» GC Conditions:

o Column: A nonpolar capillary column (e.g., DB-5ms).

o Injector temperature: 250-300 °C.

o Oven temperature program: Start at a lower temperature (e.g., 100 °C) and ramp up to a
higher temperature (e.g., 300 °C) to ensure elution of the high molecular weight ester.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e MS Conditions:
o lonization mode: Electron lonization (EIl) at 70 eV.

o Mass range: Scan from m/z 40 to 600.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates
(e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCla).

 Instrumentation: A Fourier-transform infrared spectrometer.
o Data Acquisition:

o Scan range: 4000-400 cm~1.

o Resolution: 4 cm~2.

o Number of scans: 16-32.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of linoleyl laurate.
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Caption: Workflow for the spectroscopic analysis of linoleyl laurate.

This guide provides a foundational understanding of the spectroscopic characteristics of
linoleyl laurate. For definitive structural confirmation and purity assessment, it is imperative
that the predicted data presented herein is validated through the acquisition and interpretation
of experimental spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15551482?utm_src=pdf-body-img
https://www.benchchem.com/product/b15551482?utm_src=pdf-body
https://www.benchchem.com/product/b15551482?utm_src=pdf-body
https://www.benchchem.com/product/b15551482?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. spectrabase.com [spectrabase.com]

2. spectrabase.com [spectrabase.com]

3. Lauryl Laurate | C24H4802 | CID 84113 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of Linoleyl Laurate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15551482#spectroscopic-data-for-linoleyl-laurate-
nMmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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